molecular formula C10H13F2NO B1379529 3-Amino-1,1-difluoro-4-phenylbutan-2-ol CAS No. 1461706-81-9

3-Amino-1,1-difluoro-4-phenylbutan-2-ol

Cat. No. B1379529
M. Wt: 201.21 g/mol
InChI Key: PTEMBSJXQINEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,1-difluoro-4-phenylbutan-2-ol is a chemical compound with the CAS Number: 1461706-81-9 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 3-amino-1,1-difluoro-4-phenylbutan-2-ol .


Molecular Structure Analysis

The InChI code for 3-Amino-1,1-difluoro-4-phenylbutan-2-ol is 1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is -10 degrees .

Scientific Research Applications

Synthetic Applications

Tetrazole-Containing Derivatives Synthesis : Tetrazole-containing derivatives of similar compounds have been synthesized, highlighting the reactivity of amino and carboxy terminal groups for the preparation of various derivatives. This demonstrates the compound's utility in synthesizing tetrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Putis, Shuvalova, & Ostrovskii, 2008).

Fluorous Phase Synthesis : Efficient protocols have been developed for the preparation of β,β-difluorinated amino acid derivatives, utilizing similar difluoro compounds as substrates. This showcases the importance of such compounds in fluorous synthesis, which is beneficial for creating compounds with enhanced bioavailability and stability (Fustero et al., 2008).

Biological Studies

Molecular Docking and DFT Studies : Computational studies on related compounds have provided insights into their molecular structure, vibrational spectra, and potential for anticonvulsant activity. This highlights the relevance of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol in designing compounds with specific biological activities (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthetic Routes to Pharmaceutical Candidates : The synthesis of compounds with potential as anti-Alzheimer’s medications underscores the significance of such difluorinated compounds in pharmaceutical research. This demonstrates the compound’s utility in the synthesis of drug candidates with potential therapeutic applications (Kawashima et al., 2016).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-1,1-difluoro-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEMBSJXQINEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1-difluoro-4-phenylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.